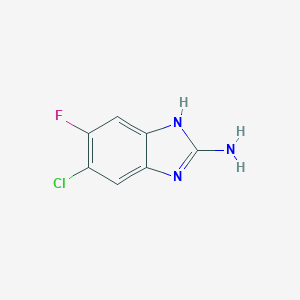

5-chloro-6-fluoro-1H-benzimidazol-2-amine

Vue d'ensemble

Description

5-chloro-6-fluoro-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C7H5ClFN3 and its molecular weight is 185.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

Benzimidazoles typically interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Benzimidazoles are known to affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Benzimidazoles are generally well-absorbed and widely distributed in the body .

Result of Action

The effects would depend on the specific targets and pathways affected by this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-chloro-6-fluorobenzimidazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .

Activité Biologique

5-Chloro-6-fluoro-1H-benzimidazol-2-amine (5-Cl-6-F-BMZ) is a synthetic organic compound featuring a benzimidazole core with chlorine and fluorine substituents. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of 5-Cl-6-F-BMZ is C₇H₆ClFN₃. The presence of halogen atoms enhances its reactivity and biological activity, making it a valuable candidate for drug development. The unique structure allows for further chemical modifications, leading to the synthesis of novel analogs with improved pharmacological profiles.

1. Enzyme Inhibition

5-Cl-6-F-BMZ has been identified as a potent inhibitor of various kinases, including cyclin-dependent kinases (CDKs) and serine/threonine kinases. These enzymes are crucial in regulating cell cycle progression and signaling pathways:

- Mechanism of Action : The compound binds to the active sites of target kinases, preventing substrate phosphorylation and disrupting downstream signaling pathways. This can lead to altered cellular functions, including apoptosis in cancer cells by activating intrinsic apoptotic pathways.

2. Antimicrobial Activity

Research indicates that 5-Cl-6-F-BMZ exhibits significant in vitro antimicrobial activity against various fungal strains, such as:

- Candida albicans

- Aspergillus fumigatus

However, further studies are required to assess its in vivo efficacy and optimal therapeutic dosages.

3. Anticancer Potential

The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of tumor cell lines in a dose-dependent manner, suggesting its utility in cancer therapy .

Comparative Analysis with Related Compounds

The following table compares 5-Cl-6-F-BMZ with structurally related compounds based on their unique properties and biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Fluoro-1H-benzimidazol-2-amine | Fluorine at position 5 | Broad-spectrum kinase inhibitor |

| 5-Chloro-benzimidazole | Chlorine at position 5 | Less potent against specific kinases |

| 6-Fluoro-benzimidazole | Fluorine at position 6 | Limited biological activity compared to 5-Cl variant |

| 4-Chloro-6-fluoro-benzimidazole | Chlorine at position 4 | Different binding affinity due to positional changes |

The presence of both chlorine and fluorine in 5-Cl-6-F-BMZ enhances its reactivity and specificity towards certain biological targets compared to its analogs.

Case Studies

Several studies have explored the biological activity of 5-Cl-6-F-BMZ:

- Kinase Inhibition Study : A study demonstrated that 5-Cl-6-F-BMZ showed high affinity for CDKs, leading to significant inhibition of cell cycle progression in cancer cell lines .

- Antifungal Activity Assessment : In vitro tests revealed that the compound effectively inhibited the growth of fungal strains like Candida albicans, indicating its potential use as an antifungal agent.

- Apoptosis Induction : Research indicated that treatment with 5-Cl-6-F-BMZ resulted in increased apoptosis markers in cancer cells, suggesting a mechanism for its anticancer effects.

Applications De Recherche Scientifique

Anticancer Activity

5-Chloro-6-fluoro-1H-benzimidazol-2-amine has been investigated for its anticancer properties, particularly through the inhibition of various kinases involved in cell signaling pathways. Key findings include:

- Enzyme Inhibition : The compound has demonstrated significant inhibition of tyrosine kinases and serine/threonine kinases, which are crucial for cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.

- Mechanism of Action : Studies indicate that it induces G2/M phase arrest in colorectal cancer cells by regulating cyclin B1 expression, leading to increased cytotoxicity. Its binding affinity to cyclin-dependent kinases (CDKs) is particularly noteworthy, as CDKs play a pivotal role in cell cycle regulation.

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various pathogens:

- Bacterial Activity : Research has shown that derivatives of this compound possess moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Fungal Activity : It has also been evaluated for antifungal properties, showing effectiveness against strains such as Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentrations (MICs) for these strains indicate its potential as an antifungal agent.

Synthesis of Novel Derivatives

The compound serves as a valuable building block for synthesizing more complex molecules with enhanced pharmacological profiles. Its structure allows for various chemical modifications, leading to the development of novel analogs with improved therapeutic properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : Research conducted on human cancer cell lines such as HePG2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) demonstrated that compounds similar to this compound exhibit significant cytotoxic effects with IC50 values below 10 µM .

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of benzimidazole derivatives found that those containing the chlorofluorobenzimidazole core had MIC values ranging from 1 to 16 µg/mL against various bacterial strains .

- Metabolic Pathways : The metabolic pathways involving this compound are primarily mediated by cytochrome P450 enzymes, which lead to various metabolites that may also exhibit biological activity. Understanding these pathways is essential for assessing the compound's pharmacokinetics and potential toxicity.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine and fluorine atoms at positions 5 and 6 undergo nucleophilic aromatic substitution (NAS) under controlled conditions.

Key Findings:

-

Chlorine Substitution :

-

Fluorine Substitution :

Table 1: Representative Substitution Reactions

Oxidation and Reduction

The aromatic ring and amine group participate in redox transformations:

Oxidation Reactions:

-

Amine Oxidation :

-

Ring Oxidation :

Reduction Reactions:

Cyclization and Heterocycle Formation

The benzimidazole core enables fusion with other heterocycles:

Key Pathways:

-

Microwave-Assisted Cyclization :

-

Palladium-Catalyzed Cross-Coupling :

Table 2: Cyclization/Coupling Examples

| Reaction Type | Reagent/Catalyst | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd(OAc)₂ | 5-Phenyl derivative | 85 | |

| Aldehyde Cyclization | Formaldehyde, MW | Benzimidazo[1,2-a]quinoline | 70 |

Functional Group Transformations

The 2-amino group undergoes diverse modifications:

Acylation and Alkylation:

-

Acetylation :

-

Boc Protection :

Metalation and Cross-Coupling

Directed ortho-metalation (DoM) strategies enable regioselective functionalization:

Key Observations:

-

Lithiation at C4 :

-

Negishi Coupling :

Biological Activity Correlations

Structural modifications impact bioactivity:

Table 3: Substituent Effects on TLR8 Agonism

| Substituent at C5 | EC₅₀ (μM) | Notes |

|---|---|---|

| Cl | 1.13 | Optimal halogen for TLR8 |

| Br | 3.23 | Reduced potency vs. Cl |

| NH₂ | >10 | Loss of activity |

-

Critical Insight : Chlorine at C5 enhances binding to TLR8 through hydrophobic interactions, while bulkier groups (e.g., Br) sterically hinder receptor engagement .

Stability and Degradation Pathways

Propriétés

IUPAC Name |

5-chloro-6-fluoro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGHUSEUDLUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597422 | |

| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142356-64-7 | |

| Record name | 6-Chloro-5-fluoro-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142356-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.